molecular formula C20H18N4OS B10797219 3-(4-Methoxyphenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

3-(4-Methoxyphenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797219
M. Wt: 362.4 g/mol
InChI Key: GEUZYLOQEWPPTC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of OSM-S-627 involves the construction of the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the following steps :

    Thiophene Starting Material Synthesis: The synthesis begins with the preparation of thiophene derivatives.

    Boronate Ester Generation: The thiophene derivatives are then converted into boronate esters.

    Suzuki Coupling Reaction: The boronate esters undergo a Suzuki coupling reaction with halogenated pyrimidines to form the aminothienopyrimidine scaffold.

    Halogenation and Amination: The final steps involve halogenation and amination to complete the synthesis of OSM-S-627.

Chemical Reactions Analysis

OSM-S-627 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other aminothienopyrimidine derivatives.

    Biology: OSM-S-627 has shown promising activity against malaria parasites, making it a potential candidate for antimalarial drug development.

    Medicine: The compound’s antimalarial properties are being explored for the treatment of malaria, particularly in regions where resistance to existing drugs is prevalent.

    Industry: OSM-S-627 can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of OSM-S-627 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, leading to the disruption of essential cellular processes and ultimately causing the death of the parasite . The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with the parasite’s ability to synthesize nucleic acids and proteins.

Comparison with Similar Compounds

OSM-S-627 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and properties. Some of the similar compounds include:

Compared to these similar compounds, OSM-S-627 is unique in its specific substituents and the resulting biological activity. The compound’s structure-activity relationship has been studied to optimize its antimalarial properties, making it a valuable candidate for further development.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C20H18N4OS/c1-25-17-9-7-16(8-10-17)18-22-23-19-20(21-12-13-24(18)19)26-14-11-15-5-3-2-4-6-15/h2-10,12-13H,11,14H2,1H3

InChI Key

GEUZYLOQEWPPTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=CN=C3SCCC4=CC=CC=C4

Origin of Product

United States

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